molecular formula C18H22ClNO3 B564817 Ractopamine-d6 Ketone Hydrochloride CAS No. 1185012-24-1

Ractopamine-d6 Ketone Hydrochloride

Cat. No.: B564817
CAS No.: 1185012-24-1
M. Wt: 341.865
InChI Key: XDAJDAWSDWXQOQ-RUUVDYPYSA-N
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Description

Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Scientific Research Applications

Ractopamine-d6 Ketone Hydrochloride is extensively used in scientific research for the synthesis of labeled Ractopamine . Its applications span various fields, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the distribution and breakdown of Ractopamine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ractopamine.

    Industry: Applied in the development of new β-adrenergic agonists and related compounds

Safety and Hazards

The U.S. Food and Drug Administration (FDA) has determined that meat from animals fed ractopamine is safe for human consumption when fed to pigs and cattle according to the manufacturer’s recommendations .

Future Directions

A study has been conducted to determine the necessary withdrawal time among cattle group-fed RAC to achieve residue concentrations below tolerance levels in muscle and off-target tissues . This provides a baseline for the development of management protocol recommendations associated with withdrawal following group-feeding of RAC to beef cattle in countries that allow RAC use and intend to export to global markets which may be subject to zero tolerance policies and off-target tissue testing .

Mechanism of Action

Target of Action

Ractopamine-d6 Ketone Hydrochloride is a deuterium-labeled version of Ractopamine . Ractopamine primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has various functions in the body, including the regulation of the menstrual cycle and reproductive system.

Mode of Action

Ractopamine is a β-adrenergic agonist . It binds to the beta-adrenergic receptors and activates them. This activation leads to various physiological changes.

Biochemical Pathways

The biochemical pathways affected by Ractopamine are not fully elucidated. As a β-adrenergic agonist, it is likely to affect pathways related to adrenergic signaling. More research is needed to fully understand the specific pathways and their downstream effects influenced by this compound .

Pharmacokinetics

The deuterium substitution in this compound is known to potentially affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

Ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It promotes weight gain and reduces fat deposition . .

Biochemical Analysis

Biochemical Properties

Ractopamine-d6 Ketone Hydrochloride, similar to its parent compound Ractopamine, is a synthetic phenethanolamine, β–adrenergic agonist . It is used as a feed additive to develop leanness, enhance growth performance, and increase feed conversion efficiency in different farm animals . The compound interacts with β–adrenergic receptors, which are proteins that mediate physiological responses to the hormones epinephrine and norepinephrine .

Cellular Effects

This compound, like Ractopamine, has been shown to have effects on various types of cells. It is used to promote leanness and increase feed conversion efficiency in livestock . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Ractopamine. As a β–adrenergic agonist, it binds to β–adrenergic receptors, triggering a series of events that lead to the activation or inhibition of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Ractopamine have shown that its effects on growth performance and carcass traits can be observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound are likely to vary with different dosages, similar to Ractopamine. Studies have shown that adding Ractopamine to an animal diet can lower feed intakes, but it improves the feed efficiency in swine when 10–20 ppm (parts per million) of Ractopamine is added .

Metabolic Pathways

As a β–adrenergic agonist, it is likely to be involved in pathways related to energy metabolism and fat mobilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .

Properties

IUPAC Name

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJDAWSDWXQOQ-RUUVDYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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